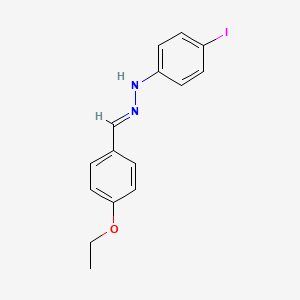
p-Ethoxybenzaldehyde p-iodophenylhydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Ethoxybenzaldehyde p-iodophenylhydrazone: is an organic compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Ethoxybenzaldehyde p-iodophenylhydrazone typically involves the reaction of p-ethoxybenzaldehyde with p-iodophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
- p-Ethoxybenzaldehyde p-iodophenylhydrazone can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazones with different functional groups.
Applications De Recherche Scientifique
Chemistry
p-Ethoxybenzaldehyde p-iodophenylhydrazone is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives which are valuable intermediates in the synthesis of various organic compounds.
Biology
In biological research, hydrazones are studied for their potential as enzyme inhibitors and their role in biochemical pathways.
Medicine
Hydrazones, including this compound, are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
The compound is used in the development of dyes and pigments due to its ability to form stable colored complexes.
Mécanisme D'action
The mechanism of action of p-Ethoxybenzaldehyde p-iodophenylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or modulate receptor function. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Methoxybenzaldehyde p-iodophenylhydrazone
- p-Chlorobenzaldehyde p-iodophenylhydrazone
- p-Nitrobenzaldehyde p-iodophenylhydrazone
Uniqueness
p-Ethoxybenzaldehyde p-iodophenylhydrazone is unique due to the presence of the ethoxy group, which can influence its reactivity and interaction with other molecules. This makes it distinct from other similar compounds that may have different substituents, such as methoxy, chloro, or nitro groups.
Propriétés
Numéro CAS |
27246-92-0 |
|---|---|
Formule moléculaire |
C15H15IN2O |
Poids moléculaire |
366.20 g/mol |
Nom IUPAC |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-iodoaniline |
InChI |
InChI=1S/C15H15IN2O/c1-2-19-15-9-3-12(4-10-15)11-17-18-14-7-5-13(16)6-8-14/h3-11,18H,2H2,1H3/b17-11+ |
Clé InChI |
QCNRRVKBZTYVRR-GZTJUZNOSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=N/NC2=CC=C(C=C2)I |
SMILES canonique |
CCOC1=CC=C(C=C1)C=NNC2=CC=C(C=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


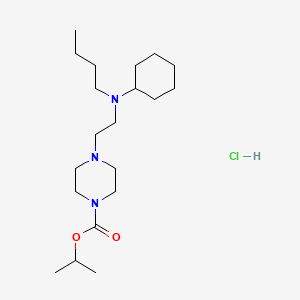

![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)


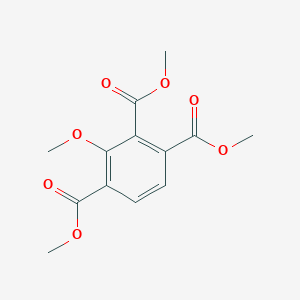
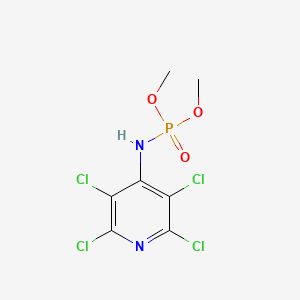
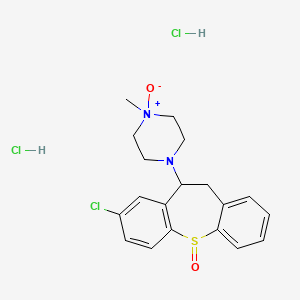
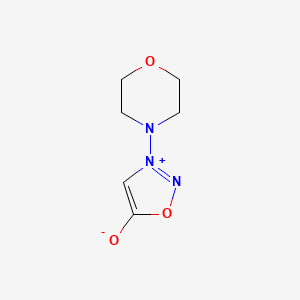
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Benzoic acid, 4-[[(2,4-dinitrophenyl)hydrazono]methyl]-, methyl ester](/img/structure/B14690443.png)
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
